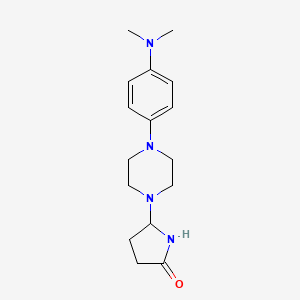![molecular formula C16H15ClN2O2 B12883240 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione CAS No. 25943-52-6](/img/structure/B12883240.png)
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bicyclo[221]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is a complex organic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic framework. This is followed by a series of functional group transformations to introduce the amino and chloroquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes are streamlined to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloroquinoline moiety is known to interfere with cellular processes, making this compound a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic framework but lacks the quinoline and chloro groups.
7-Chloroquinoline: Contains the quinoline moiety but lacks the bicyclic structure.
8-Aminoquinoline: Similar in structure but without the bicyclic component.
Uniqueness
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is unique due to the combination of its bicyclic structure and the presence of both amino and chloroquinoline groups. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propiedades
Número CAS |
25943-52-6 |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
8-(2-bicyclo[2.2.1]heptanylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-14(19-11-7-8-3-4-9(11)6-8)13-10(2-1-5-18-13)15(20)16(12)21/h1-2,5,8-9,11,19H,3-4,6-7H2 |
Clave InChI |
WYYSANUGHBCVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NC3=C(C(=O)C(=O)C4=C3N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)

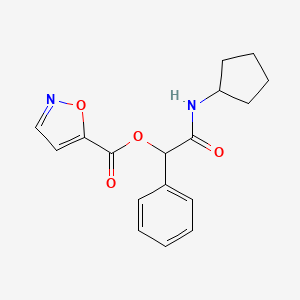
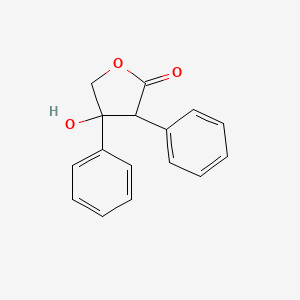
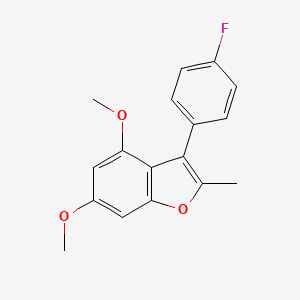
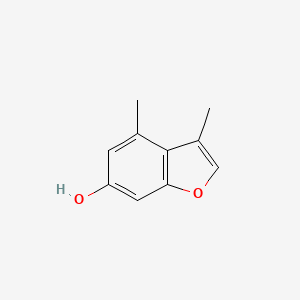
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
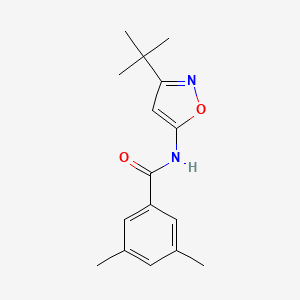
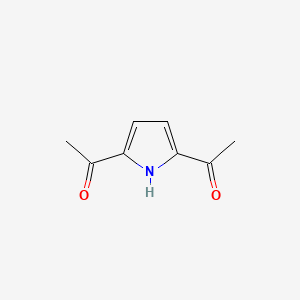
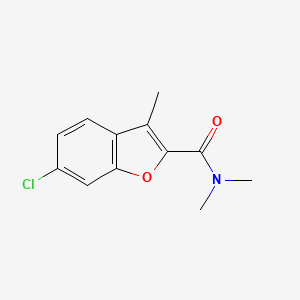
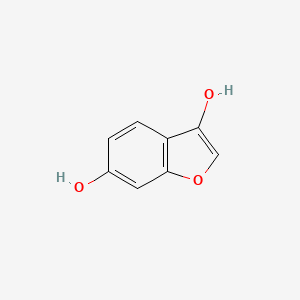
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
